

"commercial availability of 4-(4-Chlorophenyl)pyridin-2-amine"

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)pyridin-2-amine

CAS No.: 907945-72-6

Cat. No.: B2409629

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The Commercial Availability & Synthetic Strategy for **4-(4-Chlorophenyl)pyridin-2-amine**^[1]

Executive Summary

4-(4-Chlorophenyl)pyridin-2-amine (CAS: 907945-72-6) is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.^[1] While commercially listed by select boutique building-block vendors, it is rarely held in bulk "off-the-shelf" inventory by major catalog distributors (e.g., Sigma-Aldrich, Fisher).^[1]

For drug development teams, the optimal procurement strategy is a "Make vs. Buy" decision based on urgency.^[1] Direct synthesis via Suzuki-Miyaura coupling is highly efficient, scalable, and often faster (2–3 days) than the typical 4–6 week lead time for non-stock commercial orders.

Chemical Profile & Identification

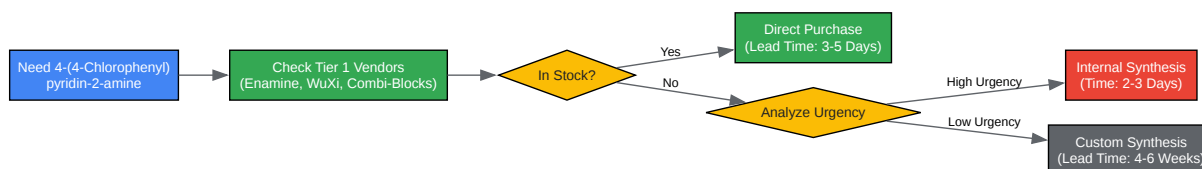
Precise identification is critical due to the high prevalence of structural isomers (e.g., the pyrimidine analog) in database search results.^[1]

Property	Specification
Chemical Name	4-(4-Chlorophenyl)pyridin-2-amine
CAS Number	907945-72-6
Molecular Formula	C ₁₁ H ₉ ClN ₂
Molecular Weight	204.66 g/mol
Structural Key	Pyridine ring substituted at C2 with -NH ₂ and C4 with 4-Cl-Ph
Common Impurity	4-(4-Chlorophenyl)pyrimidin-2-amine (CAS 133256-51-6)
Solubility	Soluble in DMSO, Methanol, DCM; Low solubility in Water

Commercial Sourcing Landscape

The commercial market for this compound is fragmented.[1] It is classified as a Tier 3 Building Block (Make-to-Order or Low Stock).[1]

Sourcing Decision Matrix



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Figure 1: Decision logic for procuring **4-(4-Chlorophenyl)pyridin-2-amine** based on project timelines.

Primary Vendors

- Enamine / Combi-Blocks: Most likely to hold small stocks (100mg – 1g).[1]
- WuXi AppTec / PharmBlock: Reliable for custom synthesis requests (10g – 1kg).
- Warning: Avoid "aggregator" sites (e.g., PubChem vendors with no stock data) without verifying inventory, as they often list "virtual" catalogs.[1]

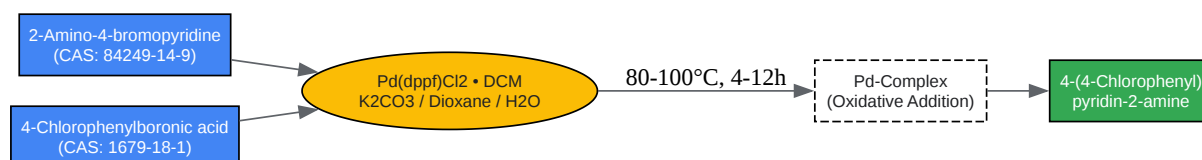
Technical Strategy: The "Make" Protocol

If immediate stock is unavailable, internal synthesis is the recommended path.[1] The most robust route is a Suzuki-Miyaura cross-coupling between commercially ubiquitous 2-amino-4-bromopyridine and 4-chlorophenylboronic acid.[1]

Why this Route?

- Selectivity: The C-Br bond on the pyridine is significantly more reactive toward oxidative addition by Palladium(0) than the C-Cl bond on the phenyl ring.[1] This prevents polymerization or scrambling.
- Availability: Both starting materials are commodity chemicals (Tier 1 availability).
- Atom Economy: Direct coupling avoids protection/deprotection steps often required for other amine-containing heterocycles.[1]

Synthesis Pathway



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Figure 2: Suzuki-Miyaura coupling pathway utilizing chemoselective Pd-catalysis.[1]

Detailed Experimental Protocol

Objective: Synthesize 1.0 gram of **4-(4-Chlorophenyl)pyridin-2-amine**.

Reagents:

- A: 2-Amino-4-bromopyridine (1.0 eq, 5.78 mmol, ~1.0 g)[1]
- B: 4-Chlorophenylboronic acid (1.1 eq, 6.36 mmol, ~0.99 g)[1]
- Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) [Alternative: Pd(PPh₃)₄][1]
- Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Carbonate (Na₂CO₃).[1]
- Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Workflow:

- Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Reagent A, Reagent B, and the Base.
- Solvent Addition: Add the Dioxane/Water mixture (approx. 15 mL). Degas the solution by bubbling nitrogen or argon through it for 10 minutes (Critical to prevent homocoupling or oxidation).
- Catalyst Addition: Add the Palladium catalyst quickly to minimize air exposure. Seal the flask with a septum or condenser under inert atmosphere.[1]
- Reaction: Heat the mixture to 90°C for 4–12 hours.
 - Monitoring: Check via LCMS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the bromide (A).
- Work-up:
 - Cool to room temperature.[2][3]
 - Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.[\[1\]](#)[\[4\]](#)
- Purification:
 - The crude residue is typically a yellow/brown solid.[\[1\]](#)
 - Purify via Flash Column Chromatography (Silica Gel).
 - Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM) OR 30% to 70% Ethyl Acetate in Hexanes.
 - Note: The free amine can streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.[\[1\]](#)

Quality Control & Validation

Before introducing the compound into biological assays, validate structure and purity.[\[1\]](#)

Method	Acceptance Criteria
^1H NMR (DMSO- d_6)	Pyridine protons: ~8.0 ppm (d, C6-H), ~6.8-7.0 ppm (m, C3-H, C5-H). [1] Phenyl protons: Two doublets (AA'BB' system) at ~7.5-7.8 ppm. [1] Amine: Broad singlet ~6.0 ppm (exchangeable with D_2O).
LC-MS (ESI+)	$[\text{M}+\text{H}]^+ = 205.1 / 207.1$ (Characteristic 3:1 Chlorine isotope pattern). [1]
HPLC Purity	> 95% at 254 nm.

Common Pitfall: Ensure the 4-chloro substituent on the phenyl ring remains intact.[\[1\]](#) If the mass spectrum shows dehalogenation ($\text{M}+\text{H} = 171$), the reaction temperature was too high or the catalyst too active (avoid Pd/C conditions).[\[1\]](#)

References

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- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [\[1\]](#) Chemical Reviews, 95(7), 2457-2483. [\[1\]](#) (Foundational protocol for the described synthesis).

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- To cite this document: BenchChem. ["commercial availability of 4-(4-Chlorophenyl)pyridin-2-amine"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2409629/docs#commercial-availability-of-4-4-chlorophenyl-pyridin-2-amine\]](https://www.benchchem.com/product/b2409629/docs#commercial-availability-of-4-4-chlorophenyl-pyridin-2-amine)

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